![molecular formula C18H19IN4O4S B2540512 N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide CAS No. 2097938-60-6](/img/structure/B2540512.png)
N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
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Overview
Description
“N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” is a chemical compound with the CAS Number: 2097938-60-6. It has a molecular weight of 514.34 . The IUPAC name of the compound is N- (4-hydroxy-5-iodo-7-tosyl-7H-pyrrolo [2,3-d]pyrimidin-2-yl)pivalamide .
Molecular Structure Analysis
The InChI code for the compound is 1S/C18H19IN4O4S/c1-10-5-7-11 (8-6-10)28 (26,27)23-9-12 (19)13-14 (23)20-17 (21-15 (13)24)22-16 (25)18 (2,3)4/h5-9H,1-4H3, (H2,20,21,22,24,25) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place and kept sealed in a dry environment .Scientific Research Applications
Hydrolysis Methodologies and Compound Synthesis
- Bavetsias, Henderson, and McDonald (2004) developed a methodology for the hydrolysis of pivalamide (trimethylacetamide, pivaloylamino) groups in pyrimidin-4-ones, such as N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide, using Fe(NO3)3 in MeOH at room temperature. This method affords the corresponding amine, demonstrating a crucial step in chemical synthesis and modification of this compound class (Bavetsias, Henderson, & McDonald, 2004).
Antitumor Applications
- Taylor et al. (1992) found that derivatives of pyrrolo[2,3-d]pyrimidine, similar in structure to N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide, can inhibit thymidylate synthase. This suggests potential antitumor applications, particularly due to the compound's action at the thymidylate synthase site rather than in purine synthesis (Taylor et al., 1992).
Antiviral Properties
- Balaraman et al. (2018) synthesized compounds structurally similar to N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide and found them to exhibit significantly higher antiviral activity compared to Pemetrexed, a commercial drug, against Newcastle disease virus. This highlights the potential of such compounds in antiviral research (Balaraman, Nayak, Subbiah, & Elango, 2018).
Enzyme Inhibition and Antitumor Activity
- Gangjee et al. (1999, 2005) synthesized derivatives of pyrrolo[2,3-d]pyrimidine that showed inhibition of thymidylate synthase and dihydrofolate reductase, suggesting potential as antitumor agents. These studies indicate the relevance of N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide in cancer research (Gangjee, Mavandadi, Kisliuk, & Queener, 1999); (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Safety and Hazards
The compound has been classified under GHS07 for safety. The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
N-[5-iodo-7-(4-methylphenyl)sulfonyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN4O4S/c1-10-5-7-11(8-6-10)28(26,27)23-9-12(19)13-14(23)20-17(21-15(13)24)22-16(25)18(2,3)4/h5-9H,1-4H3,(H2,20,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXYNNAUBFKGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(NC3=O)NC(=O)C(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide |
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